- Intermolecular Nucleophilic Addition Reaction of a C-7 Anion from N -[Bis(dimethylamino)phosphoryl]indole to Electrophiles/Arynes: Synthesis of 7-Substituted IndolesSynlett, 2022, 33(1), 84-87,
Cas no 933-67-5 (7-Methylindole)
7-Methylindole structure
7-Methylindole Properties
Names and Identifiers
-
- 7-Methylindole
- 7-METHYL-1H-INDOLE
- 7-Metylindole
- 7-Me-indole
- 7-METHYINDOLE
- 7-Methyl-indol
- 7-methyl-indole
- 7-Metlylindole
- Indole,7-methyl
- NSC 618
- 7-Methylindol
- 1H-Indole, 7-methyl-
- Indole, 7-methyl-
- 7-methyl indole
- 7Z1E6HIT9S
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 7-Methyl-indol;
- PubChem7243
- 7-Methyl-1H-indole #
- KSC487A6J
- Indole, 7-methyl- (8CI)
- BIDD:GT0219
- NSC618
- AMBZ0214
- 1H-Indole, 7-methyl- (9CI)
- BCP26569
- 7-Methyl-1H-indole (ACI)
- Indole, 7-methyl- (7CI, 8CI)
- HY-W007670
- 7-Methyl-1H-indole; NSC 618
- AB2914
- DB-011507
- Indole, 7-methyl-;7-Methyl-1H-indole
- Z1171217428
- M1702
- Q4642877
- SCHEMBL129649
- NS00039551
- M-3944
- AB00504
- BDBM50232879
- MFCD00005684
- CS-W007670
- NSC-618
- AKOS005202960
- SY005774
- F0001-2248
- DTXSID60239374
- 7-Methylindole, 97%
- CG-0508
- 933-67-5
- InChI=1/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H
- CHEMBL326430
- EINECS 213-270-1
- UNII-7Z1E6HIT9S
- EN300-74873
- +Expand
-
- MFCD00005684
- KGWPHCDTOLQQEP-UHFFFAOYSA-N
- 1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
- C1C=C(C)C2=C(C=CN2)C=1
- 111088
Computed Properties
- 131.07300
- 1
- 0
- 0
- 131.073
- 10
- 122
- 0
- 0
- 0
- 0
- 0
- 1
- 2.6
- nothing
- 0
- 15.8
Experimental Properties
- 2.47630
- 15.79000
- 1.6070 (estimate)
- Negligible
- 266°C(lit.)
- 80.0 to 84.0 deg-C
- 266℃
- Not determined
- Water Partition Coefficient
- Light Sensitive
- 1.0202
7-Methylindole Security Information
- GHS07
- 3
- S26-S36-S36/37/39
- R21/22; R36
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Store at room temperature
- 36/37/38
- Warning
- 13
7-Methylindole Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylindole Price
7-Methylindole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt
Reference
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol
Reference
- Preparation of alkyl-substituted indoles in the benzene portion. Part 2Heterocycles, 1989, 29(4), 783-94,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Trimethylamine oxide , Cobalt, [[3′,3′′′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[[1,1′-biphenyl]… , [(2,3,4,5-η)-2,5-Bis(3,5-dimethylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one]t… Solvents: Methanol ; 16 h, 80 °C
Reference
- Iron(II)-Catalyzed Aerobic Biomimetic Oxidation of N-HeterocyclesChemistry - A European Journal, 2021, 27(55), 13725-13729,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: 2306758-00-7 Solvents: Methanol ; 4 - 12 h, rt
Reference
- Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexesChemical Science, 2019, 10(18), 4883-4889,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 40 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindolesTetrahedron, 2012, 68(2), 705-710,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 40 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium baseInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDASynlett, 2005, (1), 107-110,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride , Water Solvents: Tetrahydrofuran ; 2 h, 40 °C
Reference
- Palladium-catalyzed reductive coupling of aromatic bromides and trimethylsilyldiazomethane: its application to methylation of aromatic compoundsYouji Huaxue, 2020, 40(11), 3881-3888,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride , Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ; 24 h, 30 °C
Reference
- Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt CatalysisAngewandte Chemie, 2017, 56(11), 3080-3084,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Bis(neopentyl glycolato)diboron Catalysts: Diisopropylethylamine Solvents: Methanol , Tetrahydrofuran ; 12 h, rt
Reference
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handleChemical Science, 2022, 13(37), 11074-11082,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: o-Xylene ; 36 h, 140 °C; 140 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Potassium tert-butoxide-promoted acceptorless dehydrogenation of N-heterocyclesAdvanced Synthesis & Catalysis, 2019, 361(17), 3958-3964,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Cobalt oxide (Co3O4) Solvents: Dimethyl sulfoxide ; 24 h, rt → 140 °C
Reference
- Highly Ordered Mesoporous Cobalt Oxide as Heterogeneous Catalyst for Aerobic Oxidative Aromatization of N-HeterocyclesChemCatChem, 2021, 13(16), 3679-3686,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Naphthalene , Sodium Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Oxygen ; 20 - 40 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Dehydrogenation of N-Heterocycles by Superoxide Ion Generated through Single-Electron TransferChemistry - A European Journal, 2018, 24(9), 2065-2069,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
Reference
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Stannous chloride Catalysts: Triphenylphosphine , Ruthenium trichloride Solvents: 1,4-Dioxane , Water
Reference
- Ruthenium-catalyzed synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous mediumTetrahedron Letters, 2000, 41(11), 1811-1814,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: 2174072-55-8 Solvents: o-Xylene ; 48 h, 140 °C
Reference
- Acceptorless Dehydrogenation of N-Heterocycles and Secondary Alcohols by Ru(II)-NNC Complexes Bearing a Pyrazoyl-indolyl-pyridine LigandOrganometallics, 2018, 37(4), 584-591,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Acetic acid , Indium Solvents: Benzene ; 5 h, 80 °C
Reference
- Synthesis of indoles from o,β-dinitrostyrenes via indium/acetic acid-mediated reductive heterocyclizationsHeterocycles, 2013, 87(1), 155-162,
7-Methylindole Raw materials
- 2-(3-methyl-2-nitrophenyl)ethan-1-ol
- Benzene, 1-methyl-2-nitro-3-(2-nitroethenyl)-
- 2,6-dimethylphenyl isocyanide
- 7-Methylindolin-2-one
- Triethanolamine
- 7-Methyl-2,3-dihydro-1H-indole
- 1H-INDOLE, 1-(2,2-DIMETHYL-1-OXOPROPYL)-7-METHYL-
7-Methylindole Preparation Products
7-Methylindole Suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier
(CAS:933-67-5)
SUN WEN TING
13914000513
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:933-67-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:933-67-5)
A LA DING
anhua.mao@aladdin-e.com
7-Methylindole Related Literature
-
Qinghe Gao,Yakun Wang,Qianqian Wang,Yanping Zhu,Zhaomin Liu,Jixia Zhang Org. Biomol. Chem. 2018 16 9030
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Guang-Peng Fan,Zi Liu,Guan-Wu Wang Green Chem. 2013 15 1659
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3. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
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Lin Wu,Ran Jiang,Jin-Ming Yang,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2013 3 5459
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Fang Fang,Genghong Hua,Feng Shi,Pengfei Li Org. Biomol. Chem. 2015 13 4395
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Kai-Li Tan,Hao-Nan Wang,Tao Dong,Cheng-Pan Zhang Org. Biomol. Chem. 2021 19 5368
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Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825
-
8. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018
-
9. Silver-catalyzed TEMPO oxidative homocoupling of indoles for the synthesis of 3,3′-biindolin-2-onesFeng Lin,Yu Chen,Baoshuang Wang,Wenbing Qin,Liangxian Liu RSC Adv. 2015 5 37018
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Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
933-67-5 (7-Methylindole) Related Products
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- 18028-55-2(9H-Carbazole,1,4-dimethyl-)
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-67-5)7-Methylindole
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:933-67-5)7-Methylindole
99%/99%
100g/500g
158.0/787.0